

# Spectroscopic Profile of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-fluorobenzoic acid**, a key intermediate in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in drug development for the precise identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Bromo-4-fluorobenzoic acid**. The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Bromo-4-fluorobenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.95	dd	~8.8, ~5.2	H-6
~7.60	dd	~8.4, ~2.4	H-3
~7.30	ddd	~8.8, ~8.4, ~2.4	H-5
~13.5	br s	-	COOH

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

## $^{13}\text{C}$ NMR Data

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Bromo-4-fluorobenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~165.0	C=O (Carboxylic Acid)
~163.0 (d, $^1\text{JCF} \approx 250$ Hz)	C-4
~134.0	C-6
~131.0	C-2
~120.0 (d, $^2\text{JCF} \approx 25$ Hz)	C-5
~118.0 (d, $^2\text{JCF} \approx 21$ Hz)	C-3
~115.0 (d, $^3\text{JCF} \approx 9$ Hz)	C-1

Note: The assignments are based on established principles of NMR spectroscopy and may require further experimental verification. The carbon attached to fluorine exhibits splitting due to C-F coupling.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **2-Bromo-4-fluorobenzoic acid**.

Table 3: FT-IR Spectroscopic Data for **2-Bromo-4-fluorobenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1550-1620	Medium	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch
1000-1100	Strong	C-F stretch
700-800	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **2-Bromo-4-fluorobenzoic acid**.

Table 4: Mass Spectrometry Data for **2-Bromo-4-fluorobenzoic acid**

m/z	Relative Intensity (%)	Assignment
218/220	High	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
201/203	Moderate	[M-OH] <sup>+</sup>
173/175	Moderate	[M-COOH] <sup>+</sup>
94	Moderate	[C <sub>6</sub> H <sub>3</sub> F] <sup>+</sup>

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A solution of **2-Bromo-4-fluorobenzoic acid** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

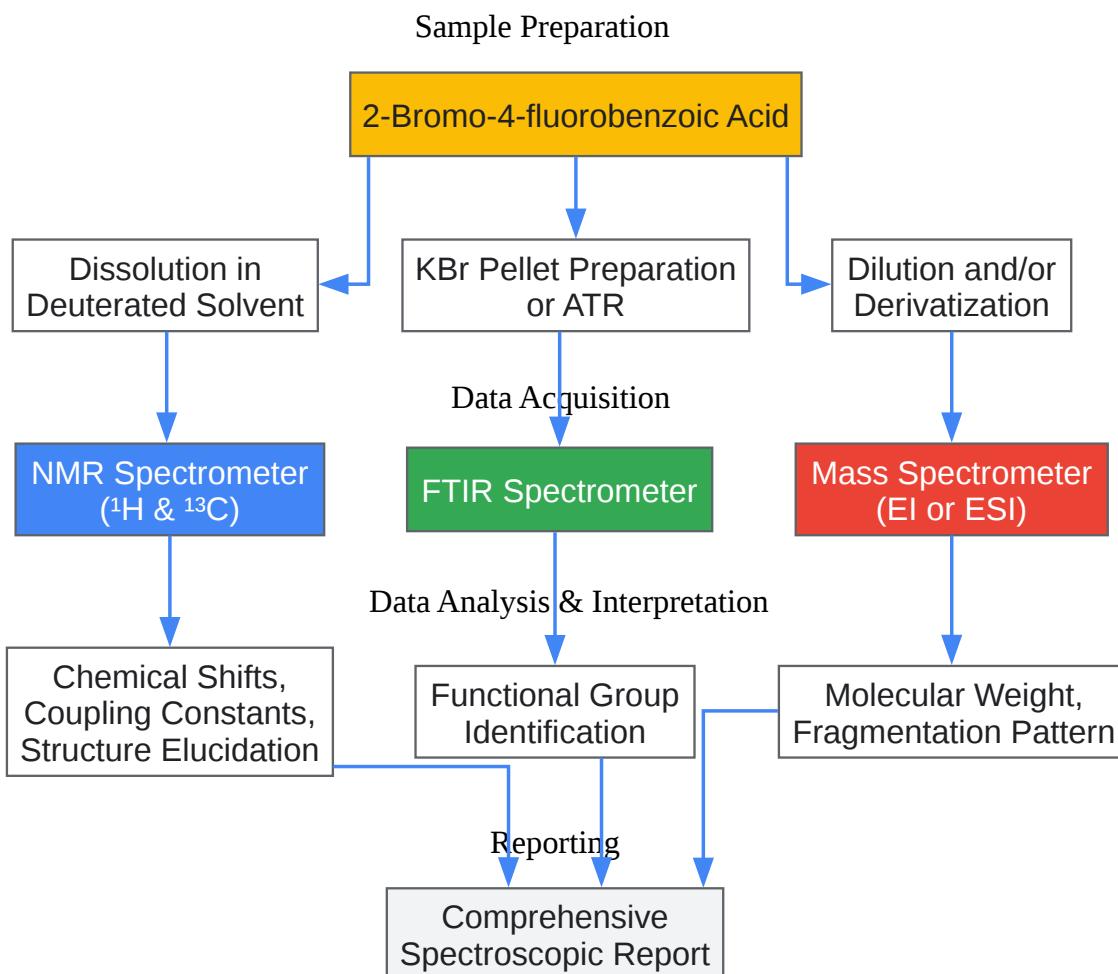
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for direct analysis of the solid sample.

### Mass Spectrometry

Mass spectral analysis was performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For more gentle ionization, Electrospray Ionization (ESI) can be utilized, particularly when coupled with liquid chromatography (LC-MS).

### Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-4-fluorobenzoic acid**.

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Caption: General workflow for spectroscopic analysis.

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